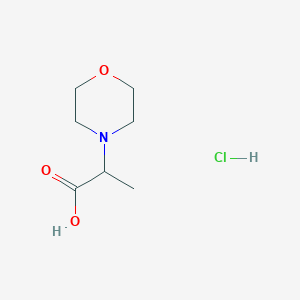![molecular formula C10H14ClNO2 B1419454 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 79823-92-0](/img/structure/B1419454.png)
2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride
Overview
Description
“2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H . This code provides a detailed description of the molecule’s structure. The compound consists of a 2-methylphenyl group (a benzene ring with a methyl group at the 2-position), a methyl group, and an amino group attached to an acetic acid group. The entire molecule is then combined with a hydrochloride group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.68 . It’s a powder that is stored at room temperature . The compound’s InChI key is UDNPPZHFWBWBEI-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound.Scientific Research Applications
Synthesis and Characterization
- 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound related to the chemical of interest, was synthesized for potential anticancer activity. This synthesis involved amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, demonstrating a complex chemical process (Liu Ying-xiang, 2007).
- A Schiff base ligand was synthesized from an amino acid similar to 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride. This ligand was used to create metal complexes, which were characterized for their antioxidant and xanthine oxidase inhibitory activities, indicating the utility in biological systems (M. Ikram et al., 2015).
Medicinal Chemistry and Drug Synthesis
- Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, structurally similar to the chemical , was optimized for synthesis, showing the adaptability of these compounds in pharmaceutical contexts (Wang Guo-hua, 2008).
- Triorganotin(IV) derivatives of a related amino acetic acid compound were synthesized and characterized. These compounds exhibit a polymeric structure and are potential candidates for chemical and biological research (T. Baul et al., 2002).
Chemical Properties and Applications
- Studies on derivatives of similar compounds have been conducted, focusing on their chemical properties and potential pharmacological applications, highlighting the diverse uses of these chemicals (T. Jakóbiec et al., 1979).
- Electrochemical and theoretical studies on films incorporating phenylglycine derivatives, closely related to the chemical of interest, have been conducted for supercapacitor applications, showing the potential of these compounds in energy storage technologies (E. Kowsari et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPPZHFWBWBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672574 | |
| Record name | N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride | |
CAS RN |
79823-92-0 | |
| Record name | N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)



![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)





![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
